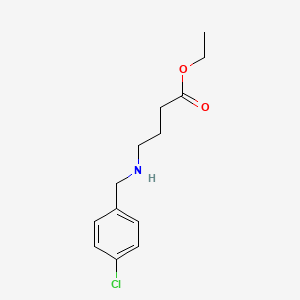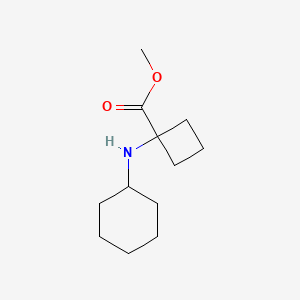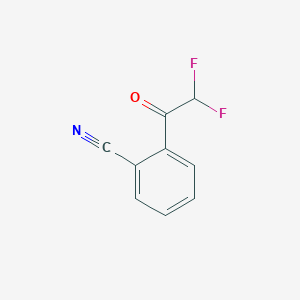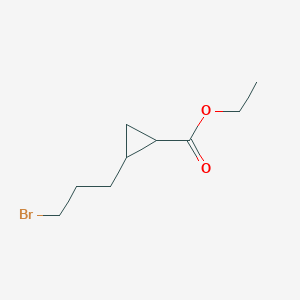
6-Chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chloro group at the 6th position, two dichlorophenyl groups at the 3rd position, and a methyl group at the 2nd position of the dihydropyrimidinone ring
准备方法
The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea.
Condensation Reaction: The first step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with urea in the presence of a catalyst, such as acetic acid, to form the dihydropyrimidinone ring.
Chlorination: The final step involves the chlorination of the dihydropyrimidinone ring using a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the 6th position.
化学反应分析
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives.
Substitution: The chloro and dichlorophenyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.
科学研究应用
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
作用机制
The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as protein tyrosine phosphatases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth and proliferation.
相似化合物的比较
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine: This compound shares a similar structure but has a pyrazine ring instead of a dihydropyrimidinone ring.
6-chloro-3-(2,3-dichlorophenyl)-2-(trifluoromethyl)pyridine: This compound has a pyridine ring and a trifluoromethyl group, making it distinct from the dihydropyrimidinone structure.
The uniqueness of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the dihydropyrimidinone ring, which imparts unique chemical and biological properties.
属性
分子式 |
C11H7Cl3N2O |
|---|---|
分子量 |
289.5 g/mol |
IUPAC 名称 |
6-chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-15-9(13)5-10(17)16(6)8-4-2-3-7(12)11(8)14/h2-5H,1H3 |
InChI 键 |
OCMGBGPUKWULAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=O)N1C2=C(C(=CC=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
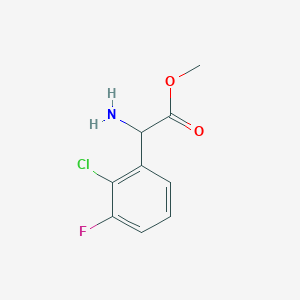

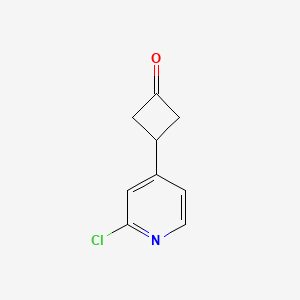
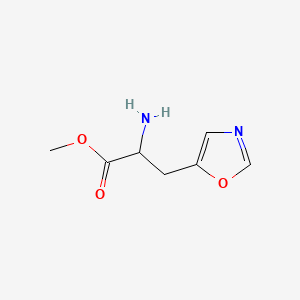
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
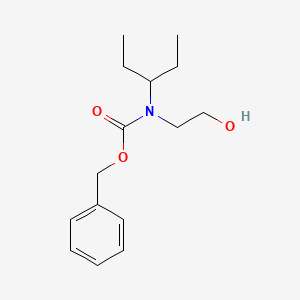

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
